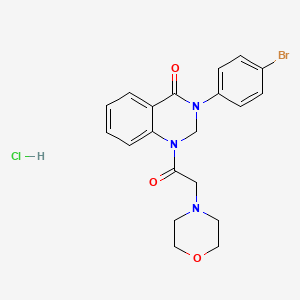
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azido, carbamoyl, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the azido group through nucleophilic substitution reactions. The benzyl and carbamoyl groups are then introduced via protection-deprotection strategies and amide bond formation, respectively. The reaction conditions often involve the use of polar aprotic solvents like acetonitrile or dimethylsulfoxide, and reagents such as sodium azide for the azido group introduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Primary amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive azido group.
Material Science:
Mechanism of Action
The mechanism of action of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive azido group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate: shares similarities with other azido-substituted pyrrolidines and carbamoyl derivatives.
Aromatic Azo Compounds: These compounds also contain azido groups but differ in their aromatic ring structures and applications.
α-Azido Ketones: These compounds have azido groups attached to ketone functionalities and are used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H15N5O3 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O3/c14-12(19)11-6-10(16-17-15)7-18(11)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,19)/t10-,11-/m0/s1 |
InChI Key |
CSWVNEHUAOAXQB-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Canonical SMILES |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)


![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)




